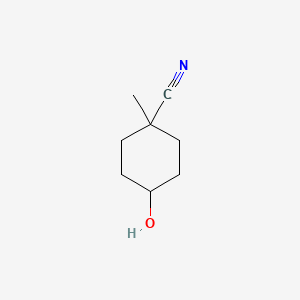

4-Hydroxy-1-methylcyclohexane-1-carbonitrile

説明

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO. It is a versatile chemical used in various scientific research applications due to its unique properties and structure .

特性

IUPAC Name |

4-hydroxy-1-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNOPHVZUCKHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838835-51-1 | |

| Record name | 4-hydroxy-1-methylcyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile typically involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-1-methylcyclohexane-1-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Hydroxy-1-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

Oxidation: 4-Methylcyclohexanone.

Reduction: 4-Hydroxy-1-methylcyclohexylamine.

Substitution: Various substituted cyclohexane derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-hydroxy-1-methylcyclohexane-1-carbonitrile is . It consists of a cyclohexane ring with a hydroxyl group, a methyl group, and a carbonitrile functional group. This unique structure contributes to its reactivity and potential applications in diverse fields.

Medicinal Chemistry

4-Hydroxy-1-methylcyclohexane-1-carbonitrile has garnered attention for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. In vivo studies have shown significant reductions in edema in treated animal models, suggesting its utility in developing anti-inflammatory drugs .

- Analgesic Properties : Preliminary studies have indicated that this compound may exhibit analgesic effects, potentially modulating pain pathways and reducing nociceptive signaling in the central nervous system .

Agrochemicals

The compound serves as an intermediate in the synthesis of various agrochemicals. Its structural features allow it to participate in reactions that lead to the formation of herbicides and pesticides, enhancing agricultural productivity.

Synthetic Organic Chemistry

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is utilized as a building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex organic molecules through various reactions, such as nucleophilic substitutions and cyclization reactions .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of 4-hydroxy-1-methylcyclohexane-1-carbonitrile in a rat model of induced edema. The results demonstrated a dose-dependent reduction in inflammation markers compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis of Agrochemicals

In another study, researchers synthesized several derivatives of 4-hydroxy-1-methylcyclohexane-1-carbonitrile to evaluate their efficacy as herbicides. The derivatives showed promising results in inhibiting plant growth, indicating their potential application in agricultural practices.

作用機序

The mechanism of action of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds .

類似化合物との比較

Similar Compounds

- 4-Hydroxy-4-methylcyclohexane-1-carbonitrile

- 1-Hydroxy-4-methylcyclohexanecarbonitrile

Uniqueness

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

4-Hydroxy-1-methylcyclohexane-1-carbonitrile (CAS No. 838835-51-1) is a compound of significant interest due to its unique structural features, which include a hydroxyl group and a nitrile group on a cyclohexane ring. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₈H₁₃NO

- Molar Mass: 155.19 g/mol

- Structural Features: The presence of both hydroxyl and nitrile functional groups allows for diverse chemical reactivity and interactions with biological targets.

The biological activity of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Additionally, the nitrile group may participate in further chemical transformations that affect biological pathways .

Enzyme Interactions

Research indicates that 4-Hydroxy-1-methylcyclohexane-1-carbonitrile is used in studies focusing on enzyme interactions. It serves as a substrate or inhibitor in various enzymatic reactions, highlighting its role in metabolic pathways .

Therapeutic Potential

The compound has been explored for its therapeutic properties, particularly as a precursor for drug development. Its unique structure allows it to be modified into derivatives that may exhibit enhanced pharmacological effects .

Case Studies and Research Findings

- Enzyme Activity Modulation : A study demonstrated that 4-Hydroxy-1-methylcyclohexane-1-carbonitrile could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

- Synthesis of Derivatives : Researchers have synthesized various derivatives from this compound to evaluate their biological activities. Some derivatives showed promising results in inhibiting cancer cell proliferation in vitro .

- Pharmacological Screening : In a pharmacological screening study, compounds derived from 4-Hydroxy-1-methylcyclohexane-1-carbonitrile were tested against several cancer cell lines, revealing varying degrees of cytotoxicity and selectivity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile, it can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxycyclohexane-1-carbonitrile | Lacks methyl group; may affect reactivity | Limited studies on enzyme interactions |

| 1-Methylcyclohexane-1-carbonitrile | Lacks hydroxyl group; different chemical properties | Lower potential for biological activity |

| 4-Methylcyclohexane-1-carbonitrile | Similar structure but lacks hydroxyl functionality | Less explored; potential applications unclear |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-1-methylcyclohexane-1-carbonitrile, and what experimental parameters influence yield?

- Methodological Answer : Common methods include nucleophilic substitution of cyclohexane precursors with cyanide sources (e.g., KCN/NaCN) under acidic conditions. For example, analogous compounds like 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile are synthesized via Pd-catalyzed cross-coupling reactions (e.g., Pd(dppf)Cl₂ at 80°C for 12 h) . Key parameters include solvent choice (acetonitrile or DMF), temperature control (60–80°C), and reaction time (12–24 h). Impurities from incomplete substitution can be minimized via silica gel chromatography.

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from a 1:1 ethanol/water mixture at 4°C is effective for growing single crystals, as demonstrated for structurally similar hydroxycarbonitriles . Critical factors include solvent polarity (to balance solubility and nucleation) and temperature stability (±0.1°C). For resolution enhancement, low-temperature data collection (e.g., 113 K) reduces thermal motion artifacts .

Q. What spectroscopic techniques are most reliable for characterizing the nitrile and hydroxyl groups in this compound?

- Methodological Answer :

- FT-IR : A sharp peak near 2240 cm⁻¹ confirms the nitrile group (C≡N stretch), while a broad band at 3200–3600 cm⁻¹ indicates the hydroxyl group .

- HRMS : High-resolution mass spectrometry (e.g., ESI-MS) provides exact mass confirmation (e.g., C₉H₁₃NO₂ requires [M+H]⁺ = 168.1024) .

- ¹³C NMR : The nitrile carbon appears at δ 118–122 ppm, while the hydroxyl-bearing carbon resonates at δ 65–70 ppm .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing diastereomers of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile be addressed?

- Methodological Answer : Chiral HPLC (e.g., using a Chiralpak IA column with hexane/isopropanol) separates diastereomers. Computational modeling (DFT at the B3LYP/6-31G* level) predicts energy differences between axial and equatorial hydroxyl conformers, guiding synthetic routes toward the thermodynamically stable isomer .

Q. What strategies optimize regioselectivity in reactions involving the nitrile and hydroxyl groups?

- Methodological Answer : Protecting the hydroxyl group (e.g., with TMSCl or acetyl) prevents unwanted side reactions during nitrile derivatization. For example, selective alkylation of the nitrile group in similar compounds is achieved using LDA (lithium diisopropylamide) at −78°C in THF . Reaction monitoring via TLC (hexane/ethyl acetate, 3:1) ensures stepwise functionalization.

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects or dynamic proton exchange. Use deuterated DMSO for NMR to stabilize hydroxyl protons . Cross-validate with solid-state IR and computational simulations (Gaussian 16, implicit solvent models) to reconcile experimental and theoretical data .

Q. Can computational modeling predict the compound’s reactivity in catalytic hydrogenation or oxidation?

- Methodological Answer : Yes. DFT calculations (e.g., using the M06-2X functional) model transition states for nitrile reduction to amines or hydroxyl oxidation to ketones. For instance, hydrogenation pathways using Pd/C are influenced by steric hindrance from the methyl group, which lowers activation energy by 5–8 kcal/mol compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。